molecular formula C17H17N3O3S2 B2960023 3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920244-01-5

3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2960023
CAS No.: 920244-01-5
M. Wt: 375.46
InChI Key: LPNMNJVEICYKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a thiophen-2-yl group at position 4. The pyridazine ring is connected via an ethyloxy linker to the sulfonamide nitrogen, while the benzene ring bears a methyl group at the 3-position. The compound’s design leverages the electron-deficient pyridazine ring and the sulfur-containing thiophene moiety, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

3-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-13-4-2-5-14(12-13)25(21,22)18-9-10-23-17-8-7-15(19-20-17)16-6-3-11-24-16/h2-8,11-12,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNMNJVEICYKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}N4_{4}O3_{3}S, with a molecular weight of approximately 348.38 g/mol. The presence of both thiophene and pyridazine moieties contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring and subsequent modifications to introduce the sulfonamide group. Recent studies have explored various synthetic routes that enhance yield and purity, which are critical for biological evaluations .

Antimicrobial Activity

Research indicates that compounds containing the thiophene and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. In vitro assays demonstrated that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50_{50} values for related compounds ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory activity .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:

  • COX Inhibition : By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation.
  • Apoptotic Pathways : It may activate caspases or other apoptotic factors leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

StudyFindings
Akhtar et al. (2021)Reported significant anti-inflammatory activity with IC50_{50} values comparable to diclofenac .
Sivaramakarthikeyan et al. (2020)Demonstrated potent COX inhibition and analgesic effects in animal models .
Recent Anticancer Studies (2023)Indicated apoptosis induction in various cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A. 3-chloro-2-methyl-N-(6-thiophen-3-yl-pyridin-2-yl)-benzenesulfonamide (CAS 885622-14-0)

  • Structural Differences :
    • Core Heterocycle : Replaces pyridazine (two adjacent nitrogen atoms) with pyridine (one nitrogen atom).
    • Thiophene Position : Thiophen-3-yl substituent (vs. thiophen-2-yl in the target compound), altering electronic distribution and steric interactions.
    • Benzene Substituents : Features a chloro group at position 3 and methyl at position 2 (vs. methyl at position 3 in the target).
  • Pyridine’s lower electron deficiency compared to pyridazine may reduce π-π stacking interactions with aromatic residues in target proteins.

B. Rotigotine-Related Compounds (e.g., USP Rotigotine Related Compound G RS)

  • Structural Differences: Contains a tetrahydronaphthalen-1-ol scaffold with bis[2-(thiophen-2-yl)ethyl]amino substitution (vs. pyridazine-sulfonamide in the target). Lacks sulfonamide functionality; instead, features an amine linked to thiophene-ethyl groups.
  • Functional Implications :
    • The amine-thiophene design prioritizes dopamine receptor agonism (as in Rotigotine), whereas the target’s sulfonamide-pyridazine system may favor enzyme inhibition (e.g., carbonic anhydrase or kinase targets).

C. N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(o-tolyl)ethyl)benzenesulfonamide

  • Structural Differences :
    • Dual sulfonamide groups and a tetramethylpiperidine-oxy moiety (vs. single sulfonamide with pyridazine-thiophene in the target).
  • Functional Implications :
    • Bulkier structure may reduce membrane permeability but enhance stability against metabolic degradation. The target compound’s pyridazine-thiophene system offers a more compact, planar structure for target engagement.
Pharmacological and Physicochemical Properties
Property Target Compound 3-chloro-2-methyl Analogue Rotigotine-Related Compound G
Molecular Weight ~435 g/mol (estimated) 420.03 g/mol 420.03 g/mol
Sulfonamide Acidity (pKa) Higher (methyl donor) Lower (chloro withdrawer) N/A (amine-based)
Heterocycle Planarity High (pyridazine) Moderate (pyridine) Low (tetrahydronaphthalene)
Metabolic Stability Likely moderate (thiophene oxidation risk) Higher (chloro may slow metabolism) Variable (depends on ethyl-thiophene metabolism)
Toxicity and Regulatory Profiles
  • The chloro-substituted analogue () may pose higher environmental persistence due to chlorine, whereas the target’s methyl group aligns with greener chemistry trends. Neither compound is listed in the 1999 Toxic Release Inventory (), though structurally related sulfonamides like chlorsulfuron are regulated for herbicide use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.